3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide
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Overview
Description
3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a formyl group, a hydroxyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with an amine, followed by a series of functional group transformations to introduce the hydroxyl and formyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-formylbenzamide: Similar structure but lacks the N-[(2S)-1-hydroxy-3-methylbutan-2-yl] group.
5-Methyl-2-hydroxybenzaldehyde: Similar structure but lacks the amide group.
Uniqueness
3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8(2)12(7-17)15-14(19)11-5-9(3)4-10(6-16)13(11)18/h4-6,8,12,17-18H,7H2,1-3H3,(H,15,19)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKANVKGATROQFZ-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)NC(CO)C(C)C)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C(=O)N[C@H](CO)C(C)C)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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